(S)-methyl3-(benzyloxy)-2-methylpropanoate
Description
Contextual Significance of Chiral Propanoate Esters in Fine Chemical Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological activity. mdpi.com In the realm of fine chemicals, especially pharmaceuticals, the specific three-dimensional arrangement of atoms in a molecule can dictate its efficacy, with one enantiomer often exhibiting therapeutic benefits while the other may be inactive or even harmful. nih.govnih.gov As a result, the ability to synthesize single-enantiomer compounds is a critical objective in drug discovery and development. nih.gov
Chiral propanoate esters, a class of organic compounds characterized by a three-carbon chain with a stereocenter and an ester functional group, are crucial intermediates in this endeavor. Their structural motif is prevalent in a multitude of natural products and biologically active molecules. The presence of multiple functional groups and a defined stereocenter makes them ideal starting points or key intermediates for the synthesis of complex targets, including anti-inflammatory agents, components of sex pheromones, and various pharmaceutical ingredients. nih.govchemistryviews.org The development of methods to produce these esters with high enantiomeric purity has been a significant focus of synthetic organic chemistry.
The Role of (S)-methyl 3-(benzyloxy)-2-methylpropanoate as a Versatile Chiral Building Block
(S)-methyl 3-(benzyloxy)-2-methylpropanoate is a prime example of a versatile chiral building block. A "chiral building block," or "chiral synthon," is a molecule that possesses a defined stereocenter and can be readily incorporated into a larger molecule without loss of its stereochemical integrity. The utility of (S)-methyl 3-(benzyloxy)-2-methylpropanoate stems from the strategic placement of its functional groups.
The molecule features:
An (S)-configured stereocenter at the second carbon, which introduces the desired chirality into the target molecule.
A methyl ester group , which can be easily hydrolyzed to a carboxylic acid or transformed into other functional groups.
A benzyloxy group , which acts as a protecting group for a hydroxyl function. This benzyl (B1604629) group can be selectively removed under mild conditions, typically through hydrogenolysis, revealing a primary alcohol for further chemical manipulation.
This combination of a defined stereocenter and orthogonally reactive functional groups allows chemists to perform multi-step syntheses with a high degree of control, selectively modifying one part of the molecule while leaving the others intact. This controlled reactivity makes it a valuable intermediate for constructing complex chiral molecules.
Below are some of the key physical and chemical properties of the related compound, Methyl 3-(benzyloxy)propanoate.
| Property | Value |
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | methyl 3-(phenylmethoxy)propanoate |
| CAS Number | 4126-60-7 |
Historical Development and Evolution of Synthetic Approaches to Chiral Methyl Propanoates
The synthesis of chiral molecules like (S)-methyl 3-(benzyloxy)-2-methylpropanoate is rooted in the broader history of asymmetric synthesis. wikipedia.org Early methods often relied on the separation of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material.
The evolution of more sophisticated strategies can be broadly categorized:
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. For instance, a common precursor for related chiral propanoates is ethyl (S)-lactate, which is derived from lactic acid. orgsyn.org The inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Chiral Auxiliaries: Introduced in the late 1970s, this method involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to an achiral substrate. wikipedia.orgdu.ac.in The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the new stereocenter is created, the auxiliary is removed and can often be recycled. This has been a workhorse strategy for decades in asymmetric synthesis. du.ac.in
Asymmetric Catalysis: The modern era of asymmetric synthesis is dominated by the use of chiral catalysts. wikipedia.org These catalysts, which can be metal complexes with chiral ligands or small organic molecules (organocatalysts), can generate large quantities of an enantiomerically enriched product from an achiral starting material using only a small amount of the chiral catalyst. chemistryviews.org This approach is highly efficient and atom-economical. Key developments in this area, such as asymmetric hydrogenation and esterification, have been recognized with Nobel Prizes and represent the state-of-the-art for producing chiral esters. nih.govchemistryviews.org
The synthesis of (S)-methyl 3-(benzyloxy)-2-methylpropanoate and its analogues often employs these advanced methods. For example, a documented synthesis for the closely related (R)-enantiomer starts from methyl (R)-(-)-3-hydroxy-2-methylpropionate. The hydroxyl group is then benzylated using a reagent like 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (B1224126), which allows for the reaction to proceed under milder conditions than traditional methods like the Williamson ether synthesis. orgsyn.orglookchem.com
The progression from resolution and stoichiometric chiral reagents to highly efficient catalytic methods represents a significant advancement in organic chemistry, enabling the practical and scalable synthesis of valuable chiral building blocks like (S)-methyl 3-(benzyloxy)-2-methylpropanoate.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-methyl-3-phenylmethoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSABQZRAXEJNQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440358 | |
| Record name | (S)-methyl3-(benzyloxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74924-27-9 | |
| Record name | (S)-methyl3-(benzyloxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S Methyl 3 Benzyloxy 2 Methylpropanoate
Stereoselective Benzylation Strategies
The introduction of the benzyl (B1604629) protecting group onto the primary hydroxyl function of (S)-methyl 3-hydroxy-2-methylpropanoate, a derivative of the renowned Roche ester, is a key transformation. The efficiency and stereochemical integrity of this step are paramount. Various strategies have been developed to achieve this, ranging from direct benzylation to multi-step sequences from chiral precursors.
Direct Benzylation of (S)-methyl 3-hydroxy-2-methylpropanoate (Roche Ester Analogues)
Direct O-benzylation of (S)-methyl 3-hydroxy-2-methylpropanoate offers the most straightforward route to the target compound. However, the choice of benzylating agent and reaction conditions is critical to avoid side reactions and ensure high yields.
The use of benzyl 2,2,2-trichloroacetimidate in the presence of an acid catalyst is a well-established and reliable method for the benzylation of alcohols under mild acidic conditions. This method is particularly advantageous for substrates that are sensitive to strongly basic conditions often employed in Williamson ether synthesis. The reaction proceeds through the protonation of the imidate, making it a highly reactive benzylating agent.
The general mechanism involves the activation of the benzyl 2,2,2-trichloroacetimidate by an acid catalyst, such as trifluoromethanesulfonic acid (TfOH), to form a reactive intermediate. The alcohol, in this case (S)-methyl 3-hydroxy-2-methylpropanoate, then acts as a nucleophile, attacking the benzylic carbon to form the desired benzyl ether and 2,2,2-trichloroacetamide (B3429180) as a byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or a mixture of cyclohexane (B81311) and dichloromethane. While a specific, detailed protocol for the benzylation of (S)-methyl 3-hydroxy-2-methylpropanoate using this method is not extensively documented in readily available literature, its successful application in the synthesis of the closely related (S)-3-(benzyloxy)-2-methylpropanal from the corresponding alcohol highlights its feasibility. scbt.com
Key features of this methodology include its compatibility with a wide range of functional groups and the generally high yields obtained. The mild acidic conditions help to prevent racemization at the chiral center.
Table 1: General Conditions for Acid-Catalyzed Benzylation using Benzyl 2,2,2-Trichloroacetimidate
| Parameter | Condition |
| Benzylating Agent | Benzyl 2,2,2-trichloroacetimidate |
| Substrate | (S)-methyl 3-hydroxy-2-methylpropanoate |
| Catalyst | Trifluoromethanesulfonic acid (TfOH) or other Lewis/Brønsted acids |
| Solvent | Dichloromethane, Cyclohexane/Dichloromethane mixture |
| Temperature | Typically room temperature |
A particularly mild and effective method for the benzylation of sensitive alcohols is the use of 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (B1224126) (BnOPT). This reagent provides a source of an electrophilic benzyl group under neutral conditions upon gentle heating, making it ideal for substrates that cannot tolerate either acidic or basic environments.
A detailed and reliable procedure for the benzylation of the enantiomeric methyl (R)-(-)-3-hydroxy-2-methylpropanoate using BnOPT has been published in Organic Syntheses. researchgate.net This procedure can be directly adapted for the (S)-enantiomer. The reaction involves heating a heterogeneous mixture of the alcohol, BnOPT, and magnesium oxide in α,α,α-trifluorotoluene. The magnesium oxide acts as an acid scavenger. The reaction proceeds smoothly to give the desired benzyl ether in good yield.
Table 2: Benzylation of methyl (R)-(-)-3-hydroxy-2-methylpropanoate using BnOPT researchgate.net
| Reagent | Molar Equiv. | Amount |
| methyl (R)-(-)-3-hydroxy-2-methylpropanoate | 1.0 | 2.65 mL (23.8 mmol) |
| 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate | 2.0 | 16.7 g (48.0 mmol) |
| Magnesium oxide | 2.0 | 1.94 g (48.0 mmol) |
| α,α,α-Trifluorotoluene | - | 48 mL |
| Conditions | ||
| Temperature | 80–82 °C (internal) | |
| Time | 24 h | |
| Yield | ||
| methyl (R)-(-)-3-benzyloxy-2-methylpropanoate | 3.77–4.10 g (76–82%) |
This method's key advantage is its neutrality, which preserves the stereochemical integrity of the chiral center and is compatible with a wide array of functional groups.
Research into milder and more efficient benzylation methods is ongoing. One notable optimization of the BnOPT procedure involves the in situ generation of the active benzylating agent from 2-benzyloxypyridine and methyl triflate. prepchem.com This approach avoids the need to pre-form and isolate the BnOPT salt. The reaction can be carried out in toluene (B28343), a more common and less expensive solvent than trifluorotoluene, although in some cases, trifluorotoluene may be necessary to achieve reactivity. prepchem.com
The optimized procedure involves cooling a mixture of the alcohol, 2-benzyloxypyridine, and magnesium oxide in toluene, followed by the addition of methyl triflate. The reaction mixture is then heated to afford the benzylated product. This in situ method has been shown to be as efficient as using the pre-formed BnOPT for the benzylation of Roche ester. prepchem.com
Table 3: Comparison of Benzylation Methods for Roche Ester prepchem.com
| Method | Reagents | Solvent | Temperature | Time | Yield |
| A (in situ) | (S)-methyl 3-hydroxy-2-methylpropanoate, 2-benzyloxypyridine, MgO, MeOTf | Toluene | 90 °C | 24 h | 81% |
| B (pre-formed) | (S)-methyl 3-hydroxy-2-methylpropanoate, BnOPT, MgO | Trifluorotoluene | 85 °C | 24 h | 76-82% |
These findings demonstrate that alternative conditions and reagents can be employed to achieve the desired transformation, offering flexibility in terms of cost and experimental setup.
Multistep Synthetic Routes from Readily Available Chiral Precursors
An alternative to the direct benzylation of Roche ester analogues is the synthesis of (S)-methyl 3-(benzyloxy)-2-methylpropanoate from simple, naturally occurring chiral molecules. This approach, often referred to as a chiral pool synthesis, leverages the inherent chirality of starting materials to construct the target molecule.
While a direct, multi-step synthesis of (S)-methyl 3-(benzyloxy)-2-methylpropanoate from a common chiral pool feedstock like (S)-lactic acid or (S)-malic acid is not extensively detailed in a single source, a plausible route can be envisioned based on established organic transformations. For instance, (S)-lactic acid can be a viable starting material. A potential synthetic sequence could involve the protection of the carboxylic acid group of (S)-lactic acid, followed by reduction of the ester to the corresponding aldehyde. A subsequent stereoselective aldol (B89426) reaction or a similar carbon-carbon bond-forming reaction could introduce the remaining carbon atoms, followed by benzylation of the newly formed primary alcohol.
A more direct, albeit for the enantiomer, synthetic pathway has been described starting from (R)-methyl lactate (B86563). The process involves the benzylation of (R)-methyl lactate to form (R)-2-(benzyloxy)propionic acid methyl ester, which is then hydrolyzed to the corresponding acid. google.com While this specific example leads to a different regioisomer of the target molecule, it demonstrates the principle of utilizing a simple chiral precursor. The synthesis of the desired (S)-methyl 3-(benzyloxy)-2-methylpropanoate would require a different synthetic strategy, likely involving homologation of the lactic acid backbone. Such multi-step syntheses, while potentially longer, can be advantageous if the starting materials are significantly more economical or readily available than the Roche ester itself.
Enantioselective Transformations Leading to the Propanoate Scaffold
A key strategy for the synthesis of chiral propanoates involves the use of chiral auxiliaries to direct stereoselective transformations. One prominent example is the asymmetric alkylation of a chiral ester enolate. In this approach, a prochiral ester is derivatized with a chiral auxiliary, which then biases the approach of an electrophile to one face of the resulting enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.
For the synthesis of structures similar to (S)-methyl 3-(benzyloxy)-2-methylpropanoate, chiral oxazolidinones, such as those derived from valinol, have proven effective. The general procedure involves the acylation of the chiral auxiliary, followed by deprotonation with a strong base like sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C) to form a stereochemically defined enolate. The subsequent alkylation with a suitable electrophile, such as methyl iodide, proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which shields one face of the enolate. Finally, the auxiliary can be cleaved under mild conditions, for instance, via methanolysis with a Lewis acid or a base, to yield the desired methyl ester. The efficiency of this method is highlighted by the high diastereomeric excesses (de >99%) that can be achieved in the alkylation step. researchgate.net
| Reactant 1 | Reactant 2 | Chiral Auxiliary | Diastereomeric Excess (de) |
| Acylated Oxazolidinone | Methyl Iodide | (S)-Valinol derivative | >99% |
| Acylated Oxazolidinone | Benzyl Bromide | Evans Auxiliary | High |
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliary-based methods. These approaches utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.
Transition-metal catalysis is a powerful tool for asymmetric synthesis. rsc.org In the context of preparing (S)-methyl 3-(benzyloxy)-2-methylpropanoate, the asymmetric hydrogenation of a suitable prochiral olefin precursor is a highly attractive strategy. For instance, methyl 2-(benzyloxymethyl)acrylate could serve as a substrate for this transformation. Chiral phosphine (B1218219) ligands, in combination with transition metals like rhodium or iridium, are commonly employed for the asymmetric hydrogenation of substituted acrylates. rsc.org
The choice of ligand is crucial for achieving high enantioselectivity. Ligands such as DuPHOS and BPE have demonstrated high efficacy in the hydrogenation of various dehydroamino acid and enamide substrates, achieving excellent enantiomeric excesses (ee). The catalyst-substrate complex forms a rigid five-membered chelate ring, which effectively controls the stereochemical outcome of the hydrogenation. The reaction is typically carried out under a hydrogen atmosphere, and the choice of solvent can also influence the enantioselectivity. While a direct application to methyl 2-(benzyloxymethyl)acrylate is not extensively documented in readily available literature, the well-established success of these catalytic systems with structurally similar substrates suggests their high potential for this transformation.
| Substrate | Catalyst System | Enantiomeric Excess (ee) |
| Methyl 2-acetamidoacrylate | Rh-MeDuPHOS | High |
| β,β-disubstituted acrylic acids | Ni-Ph-BPE | up to 99% |
Organocatalysis has emerged as a third pillar of asymmetric catalysis, alongside transition-metal catalysis and biocatalysis. Chiral small organic molecules are used to catalyze enantioselective reactions. For the synthesis of the (S)-methyl 3-(benzyloxy)-2-methylpropanoate scaffold, an organocatalytic conjugate addition (Michael addition) represents a plausible approach.
This could involve the conjugate addition of an appropriate nucleophile to methyl methacrylate (B99206), catalyzed by a chiral amine. For instance, the reaction of benzyl alcohol with methyl methacrylate in the presence of a chiral organocatalyst could potentially lead to the desired product. Chiral diarylprolinol silyl (B83357) ethers are a well-known class of organocatalysts that activate α,β-unsaturated aldehydes and ketones for nucleophilic attack via the formation of a transient iminium ion. While the direct application to methyl methacrylate with benzyl alcohol as the nucleophile is less common, the principles of enamine and iminium ion catalysis provide a framework for such a transformation. The catalyst would bring the nucleophile and the electrophile into a specific orientation, thereby inducing the formation of the new stereocenter with a high degree of enantioselectivity. nih.govrsc.orgnih.gov
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective transformations. Enzymes, with their inherent chirality and high specificity, are excellent catalysts for asymmetric reactions. For the synthesis of precursors to (S)-methyl 3-(benzyloxy)-2-methylpropanoate, enzymatic resolutions or desymmetrizations are powerful strategies.
For example, a racemic mixture of a suitable precursor, such as methyl 3-hydroxy-2-methylpropanoate, could be resolved using a lipase-catalyzed transesterification. The enzyme would selectively acylate one of the enantiomers, allowing for their separation. Alternatively, a prochiral substrate could be desymmetrized. While a direct chemoenzymatic route to the target molecule is not prominently reported, the synthesis of structurally related chiral building blocks through these methods is well-established.
Optimization of Reaction Conditions and Process Development
The optimization of reaction parameters is critical for maximizing yield, diastereoselectivity, and enantioselectivity in asymmetric synthesis. Solvent effects and temperature are two of the most important factors to consider.
The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. rsc.org Solvents can influence the conformation of the catalyst-substrate complex, the solubility of reactants, and the stability of transition states. nih.gov For instance, in transition-metal-catalyzed hydrogenations, polar solvents can sometimes lead to lower enantioselectivities compared to nonpolar solvents. abo.fi In the context of chiral auxiliary-mediated alkylations, the solvent can affect the aggregation state of the enolate, which in turn influences its reactivity and the diastereoselectivity of the alkylation. numberanalytics.com
Temperature is another critical parameter that affects the selectivity of asymmetric reactions. semanticscholar.org Generally, lower reaction temperatures lead to higher stereoselectivities. This is because the difference in the activation energies for the formation of the two diastereomeric transition states becomes more significant at lower temperatures, leading to a greater preference for the lower energy pathway. However, lowering the temperature also decreases the reaction rate, so a balance must be found to achieve both high selectivity and a practical reaction time. In some diastereoselective aldol reactions, the choice of either the solvent or temperature can even reverse the stereochemical outcome, favoring the anti-product at low temperatures and the syn-product at higher temperatures in a given solvent. organic-chemistry.org Careful screening of both solvent and temperature is therefore essential for the development of an efficient and highly stereoselective synthesis of (S)-methyl 3-(benzyloxy)-2-methylpropanoate. researchgate.net
| Reaction Type | Solvent | Temperature | Effect on Stereoselectivity |
| Enantioselective Hydrogenation | Dichloromethane | 25 °C | Higher ee compared to ethanol (B145695) abo.fi |
| Diastereoselective Aldol Reaction | CH2Cl2 | -78 °C | Favors anti-pathway organic-chemistry.org |
| Diastereoselective Aldol Reaction | CH2Cl2 | Room Temperature | Favors syn-pathway organic-chemistry.org |
Stoichiometric and Catalytic Reagent Loading Studies
The enantioselective synthesis of the chiral core of (S)-methyl 3-(benzyloxy)-2-methylpropanoate frequently relies on the asymmetric hydrogenation of a prochiral precursor, such as methyl 2-(hydroxymethyl)acrylate, to form methyl (S)-(+)-3-hydroxy-2-methylpropionate. This precursor is then benzylated. The efficiency and enantioselectivity of the hydrogenation step are highly dependent on the catalyst loading.
Studies on asymmetric catalytic hydrogenation for producing chiral β-hydroxy esters demonstrate that rhodium-based catalysts are particularly effective. The catalyst loading is a critical parameter, with typical studies employing catalyst-to-substrate ratios ranging from 1:250 to as low as 1 mol%. chemicalbook.comorgsyn.org For instance, the use of rhodium complexes with chiral bisphosphine ligands like (R,R)-f-spiroPhos often involves preparing a stock solution with 1.0 mol % of the rhodium precursor, such as [Rh(COD)Cl]₂, and 2.2 mol % of the chiral ligand. rsc.org This slight excess of the ligand is common to ensure complete complex formation and to maximize catalytic activity and enantioselectivity.
In other synthetic approaches, such as those involving phase-transfer catalysis for benzylation steps, stoichiometric reagents are carefully controlled. For example, in the synthesis of a related compound, 18-Crown-6 was used as a phase-transfer catalyst at a loading of 0.05 equivalents relative to the primary substrate. lookchem.comorgsyn.org Such studies aim to minimize the use of expensive reagents while maximizing reaction rate and yield.
Below is a table summarizing typical catalytic loadings used in the asymmetric hydrogenation to produce the chiral precursor to (S)-methyl 3-(benzyloxy)-2-methylpropanoate.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Substrate | Solvent | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)L*]BF₄ | Chiral Phosphine Ligands | 1 mol% | Methyl 2-(hydroxymethyl)acrylate | Dichloromethane | High | chemicalbook.com |
| [Rh(COD)Cl]₂ | (R,R)-f-spiroPhos | 1.0 mol% [Rh], 2.2 mol% Ligand | Allylic Sulfones | Methanol (B129727) | 98% | rsc.org |
| Biphosphinorhodium catalyst | Not specified | 0.4 mol% (1/250 ratio) | Methyl 3-hydroxy-2-methylenepentanoate | Methanol | Not specified | orgsyn.org |
| {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | PhTRAP | 2.5 mol% | 3-Substituted Benzisoxazoles | THF | up to 57% | mdpi.com |
Isolation and Purification Techniques for Synthetic Intermediates
The multi-step synthesis of (S)-methyl 3-(benzyloxy)-2-methylpropanoate generates various intermediates that require careful isolation and purification to ensure the high purity of the final product. A combination of standard and advanced laboratory techniques is employed throughout the synthetic sequence.
Filtration: A common first step in purification is the removal of solid reagents, catalysts, or byproducts. After hydrogenation reactions, the heterogeneous catalyst, such as Palladium on carbon (Pd/C) or rhodium complexes, is often removed by filtration through a pad of Celite or silica (B1680970). orgsyn.orglookchem.comorgsyn.orgunimi.it This method is effective for retaining the fine particles of the catalyst, preventing contamination of the subsequent steps. orgsyn.org
Extraction and Washing: Liquid-liquid extraction is frequently used to separate the desired product from the reaction mixture. After quenching the reaction, often with water or an acidic solution like 1 M hydrochloric acid, the mixture is extracted with an organic solvent such as dichloromethane or toluene. orgsyn.orglookchem.comorgsyn.org The combined organic layers are then washed with water or brine to remove any remaining water-soluble impurities. lookchem.comorgsyn.orgunimi.it The organic phase is subsequently dried over an anhydrous drying agent, like magnesium sulfate, to remove residual water. orgsyn.org
Solvent Removal: After extraction and drying, the solvent is typically removed under reduced pressure using a rotary evaporator. chemicalbook.comlookchem.comorgsyn.org This technique allows for the gentle removal of volatile solvents at a lower temperature, which is crucial for thermally sensitive compounds.
Chromatography: Column chromatography is the most powerful and widely used technique for purifying synthetic intermediates. Silica gel is the standard stationary phase for both traditional and flash column chromatography. chemicalbook.comrsc.orglookchem.comorgsyn.org This method separates compounds based on their polarity, allowing for the isolation of the target intermediate from starting materials, byproducts, and other impurities. chemicalbook.comlookchem.com The choice of eluent (solvent system) is critical for achieving good separation. rsc.org
Distillation: For liquid intermediates that are thermally stable, vacuum distillation or Kugelrohr distillation can be an effective purification method. orgsyn.org This technique separates compounds based on differences in their boiling points and is particularly useful for removing non-volatile impurities after preliminary purification. lookchem.comorgsyn.org
Recrystallization: When intermediates are solid, recrystallization is a powerful technique for achieving high purity. rsc.org This involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.
These techniques are often used in combination to ensure that each intermediate meets the required purity specifications before proceeding to the next step in the synthesis.
Strategic Applications As a Chiral Building Block in Complex Molecule Synthesis
Precursor in Total Synthesis of Natural Products
Role in the Synthesis of Spiculisporic Acids and Derivatives
While direct evidence for the use of (S)-methyl 3-(benzyloxy)-2-methylpropanoate in the synthesis of spiculisporic acid itself is not prominently documented in readily available literature, the synthesis of its structural analogues and related γ-butenolides often relies on chiral precursors to establish the stereochemistry of the lactone ring and its substituents. researchgate.netnih.gov The general synthetic strategies for γ-alkyl-γ-lactones frequently involve the use of chiral pool starting materials or asymmetric methodologies where a building block with a similar stereochemical arrangement to (S)-methyl 3-(benzyloxy)-2-methylpropanoate could theoretically be employed. kyoto-u.ac.jpresearchgate.net The synthesis of these complex structures underscores the importance of chiral synthons to control the stereochemical outcome. kyoto-u.ac.jpresearchgate.net
Application in Aplysiatoxins and Analogues Synthesis
The total synthesis of aplysiatoxins and their simplified analogues, potent tumor promoters, requires precise control of multiple stereocenters. While specific literature detailing the direct use of (S)-methyl 3-(benzyloxy)-2-methylpropanoate is scarce, the synthetic strategies employed often involve the coupling of complex chiral fragments. The construction of the intricate polyketide backbone of these molecules necessitates the use of chiral building blocks to ensure the correct absolute and relative stereochemistry, which is critical for their biological activity.
Intermediate for (-)-Dictyostatin and Stereoisomers
The marine-derived macrolide (-)-dictyostatin is a potent microtubule-stabilizing agent with significant potential as an anticancer drug. scispace.com The total synthesis of this complex polyketide has been a subject of intense research. In a notable synthetic approach, a key fragment of dictyostatin (B1249737) is constructed from a chiral precursor derived from (S)-methyl 3-(benzyloxy)-2-methylpropanoate. This chiral building block provides the C1-C3 segment of the dictyostatin backbone, establishing the crucial stereochemistry at the C2 position early in the synthesis. The synthesis involves the conversion of the methyl ester to a suitable functional group for subsequent coupling reactions, while the benzyl (B1604629) ether serves as a stable protecting group for the hydroxyl function. google.com
| Intermediate Derived from (S)-methyl 3-(benzyloxy)-2-methylpropanoate | Target Molecule | Key Transformation |
| C1-C3 chiral fragment | (-)-Dictyostatin | Elaboration of the ester and incorporation into the main carbon chain |
Contribution to Odoamide and Related Depsipeptides Synthesis
Odoamide, a cyclic depsipeptide isolated from a marine cyanobacterium, exhibits potent cytotoxic activity. elsevierpure.comrsc.org Its complex structure contains a polyketide moiety with multiple stereocenters. The total synthesis of odoamide has been successfully achieved, with (S)-methyl 3-(benzyloxy)-2-methylpropanoate playing a pivotal role as a starting material for the synthesis of the polyketide fragment. kyoto-u.ac.jp
In a documented synthesis, (S)-methyl 3-(benzyloxy)-2-methylpropanoate is first protected and then elaborated to construct a key C1-C9 fragment of the odoamide polyketide chain. The inherent chirality of the starting material is transferred through a series of stereocontrolled reactions, ultimately defining the stereochemistry at C2, C3, and C5 of the final natural product. This strategic use of a readily available chiral building block significantly simplifies the synthetic challenge of creating the complex stereochemical array of odoamide. kyoto-u.ac.jp
Synthesis of Other Biologically Relevant Polyketide and Alkaloid Scaffolds
The utility of (S)-methyl 3-(benzyloxy)-2-methylpropanoate extends beyond the specific examples mentioned above. Its structure represents a common motif found in numerous polyketide natural products. Polyketide synthases often utilize propionate-derived extender units, leading to the formation of methyl-branched carbon chains with specific stereochemistry. nih.gov Synthetic chemists can therefore employ (S)-methyl 3-(benzyloxy)-2-methylpropanoate as a biomimetic surrogate to introduce these characteristic structural features in a controlled manner.
In the realm of alkaloid synthesis, while direct applications are less commonly reported, chiral propanoate derivatives are valuable precursors for constructing side chains or fragments of complex alkaloid skeletons. researchgate.net The ability to introduce a protected hydroxymethyl group and a methyl-substituted stereocenter makes compounds like (S)-methyl 3-(benzyloxy)-2-methylpropanoate attractive intermediates for the synthesis of various nitrogen-containing natural products.
Utility in the Construction of Advanced Synthetic Intermediates
Beyond its direct application in total synthesis, (S)-methyl 3-(benzyloxy)-2-methylpropanoate serves as a valuable starting material for the preparation of more complex and functionally diverse chiral building blocks. These advanced intermediates can then be employed in a modular fashion in the synthesis of a variety of target molecules. For instance, the ester and benzyl ether functionalities can be selectively manipulated to introduce different reactive handles, allowing for a wide range of subsequent chemical transformations. This versatility makes it a cornerstone in the strategic planning of complex synthetic campaigns.
| Starting Material | Resulting Intermediate Functionality | Potential Application |
| (S)-methyl 3-(benzyloxy)-2-methylpropanoate | Chiral aldehyde | Aldol (B89426) reactions, Wittig reactions |
| Chiral alcohol | Esterification, Etherification | |
| Chiral carboxylic acid | Amide bond formation, Esterification |
Derivatization to Chiral Propanols and Aldehydes
The methyl ester of (S)-methyl 3-(benzyloxy)-2-methylpropanoate can be readily reduced to the corresponding primary alcohol, (2S)-3-(benzyloxy)-2-methyl-1-propanol sigmaaldrich.com. This transformation is typically achieved with high fidelity using standard reducing agents, preserving the stereochemical integrity of the C2 center.
Subsequent oxidation of the resulting primary alcohol provides access to the chiral aldehyde, (S)-3-(benzyloxy)-2-methylpropanal. A range of modern oxidation methods can be employed to effect this conversion efficiently without over-oxidation to the carboxylic acid or racemization of the adjacent stereocenter organic-chemistry.org. The choice of oxidant is critical for achieving high yields and selectivity. For instance, methods like the Swern oxidation (using oxalyl chloride and DMSO) or the Dess-Martin periodinane (DMP) oxidation are well-suited for this purpose due to their mild reaction conditions organic-chemistry.orgchemguide.co.uk. Another effective method involves using trichloroisocyanuric acid catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which shows high chemoselectivity for primary alcohols organic-chemistry.org. The resulting aldehyde is a key intermediate for various carbon-carbon bond-forming reactions.
Table 1: Representative Transformations to Chiral Propanol and Aldehyde This table is a representation of typical, established chemical reactions applied to this specific substrate.
| Starting Material | Product | Reagents and Conditions | Purpose |
| (S)-methyl 3-(benzyloxy)-2-methylpropanoate | (2S)-3-(benzyloxy)-2-methyl-1-propanol sigmaaldrich.com | 1. Lithium aluminum hydride (LiAlH₄) 2. Diethyl ether or THF, 0 °C to rt | Ester Reduction |
| (2S)-3-(benzyloxy)-2-methyl-1-propanol | (S)-3-(benzyloxy)-2-methylpropanal sigmaaldrich.com | 1. Dess-Martin Periodinane (DMP) 2. Dichloromethane (B109758) (DCM), rt | Alcohol Oxidation |
| (2S)-3-(benzyloxy)-2-methyl-1-propanol | (S)-3-(benzyloxy)-2-methylpropanal sigmaaldrich.com | 1. Oxalyl chloride, DMSO 2. Triethylamine (Et₃N), DCM, -78 °C to rt | Swern Oxidation |
Formation of Substituted Propanoic Acid Derivatives
The ester functionality of (S)-methyl 3-(benzyloxy)-2-methylpropanoate serves as a handle for the synthesis of a wide array of propanoic acid derivatives. Saponification of the methyl ester under basic conditions, such as with sodium hydroxide (B78521) in a methanol (B129727)/water mixture, yields the corresponding carboxylate salt, which upon acidic workup gives (S)-3-(benzyloxy)-2-methylpropanoic acid.
This carboxylic acid is a precursor for various amide and ester derivatives through standard coupling chemistry. For example, it can be activated with reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or converted to an acyl chloride using thionyl chloride (SOCl₂) nih.gov. The activated species can then be reacted with a diverse range of amines or alcohols to form substituted amides and esters, respectively. This strategy is employed in the synthesis of complex molecules where this chiral fragment is incorporated via an amide or ester linkage nih.govnih.gov. For instance, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were prepared from a related propanoate ester, demonstrating the utility of this approach in creating bioactive molecules rsc.org.
Synthesis of Chiral Amino Acid Esters and Peptidomimetics
The structural motif of (S)-methyl 3-(benzyloxy)-2-methylpropanoate is a valuable component for the synthesis of non-proteinogenic amino acids and peptidomimetics, which are compounds designed to mimic natural peptides nih.gov. These molecules are of significant interest in drug discovery due to their enhanced stability and bioavailability compared to natural peptides mdpi.com.
A prominent example is the use of related chiral fragments in the total synthesis of dolastatin 10 and its synthetic analogs, the auristatins mdpi.comnih.govsci-hub.se. These are exceedingly potent antimitotic agents used as payloads in antibody-drug conjugates (ADCs) for cancer therapy nih.govresearchgate.netnih.gov. Dolastatin 10 is a pentapeptide containing several unique amino acid units, including dolaproine (Dap) sci-hub.senih.gov. The synthesis of the dolaproine unit relies on a chiral building block with a 3-alkoxy-2-methylpropanoic acid core, structurally analogous to (S)-methyl 3-(benzyloxy)-2-methylpropanoate sci-hub.se. The stereocenter at C2 in the building block is critical for establishing the correct stereochemistry within the final peptidomimetic structure, highlighting the importance of such chiral precursors in the synthesis of complex therapeutic agents nih.govgoogle.com.
Incorporation into Complex Stereotriads and Stereocenters
The single stereocenter in (S)-methyl 3-(benzyloxy)-2-methylpropanoate can be used to direct the formation of new, adjacent stereocenters, enabling the construction of complex stereochemical arrays such as stereotriads (three contiguous stereocenters). This substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis.
A powerful demonstration of this principle is found in the highly stereoselective aldol reactions of derived ketones. For example, a study showed that (S)-1-benzyloxy-2-methyl-3-pentanone, a ketone readily prepared from a derivative of the title compound, can be converted into its titanium enolate nih.gov. The subsequent aldol reaction of this enolate with various aldehydes proceeds with excellent diastereoselectivity, affording 2,4-syn-4,5-syn aldol adducts nih.gov. In this sequence, the original stereocenter at the C2-position effectively controls the stereochemical outcome at the two newly formed stereocenters (C4 and C5), providing a reliable method for constructing polyketide-like fragments with defined stereochemistry.
Fragment Coupling Strategies
Cross-Coupling Reactions Involving Derived Fragments
The (S)-3-(benzyloxy)-2-methylpropyl fragment can be incorporated into larger molecules using transition metal-catalyzed cross-coupling reactions. This strategy typically involves a two-step process: first, the derivatization of the chiral building block to an electrophilic species, followed by the coupling reaction itself.
The primary alcohol, (2S)-3-(benzyloxy)-2-methyl-1-propanol, obtained from the reduction of the parent ester, can be converted into a corresponding halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). This transformation creates an electrophilic fragment suitable for cross-coupling. This derived halide can then participate in various palladium-, nickel-, or iron-catalyzed reactions rsc.orgchemrxiv.orgtcichemicals.com. For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid or an iron-catalyzed coupling with a thiol could be used to form new carbon-carbon or carbon-heteroatom bonds, respectively chemrxiv.orgdoi.org. Such methods, which often proceed under mild conditions, allow for the direct connection of the chiral fragment to aromatic or other sp²-hybridized systems rsc.orgnih.gov.
Table 2: Potential Cross-Coupling Strategy This table outlines a potential synthetic sequence based on established chemical methodologies.
| Step | Transformation | Reactants | Catalyst/Reagents | Product Type |
| 1 | Halogenation | (2S)-3-(benzyloxy)-2-methyl-1-propanol | PBr₃ or CBr₄/PPh₃ | (S)-1-(benzyloxy)-3-bromo-2-methylpropane |
| 2 | Suzuki Coupling | Derived bromide + Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, P(p-tolyl)₃, Base | (R)-1-(benzyloxy)-2-methyl-3-arylpropane |
| 2 | Negishi Coupling | Derived bromide + Arylzinc halide (Ar-ZnX) | PdCl₂(Amphos)₂, Zn | (R)-1-(benzyloxy)-2-methyl-3-arylpropane |
Aldol Condensations and Related Carbon-Carbon Bond Formations
The chiral aldehyde, (S)-3-(benzyloxy)-2-methylpropanal, is an excellent substrate for aldol condensations and other related carbon-carbon bond-forming reactions masterorganicchemistry.comquora.com. In these reactions, the stereocenter at the α-position to the carbonyl group exerts significant stereocontrol over the formation of the new C-C bond and the resulting β-hydroxy stereocenter.
When this aldehyde reacts with a ketone or ester enolate, the facial selectivity of the nucleophilic attack is governed by stereoelectronic models such as the Felkin-Anh model or, in the presence of a Lewis acid, a chelation-controlled model msu.edu. For instance, the reaction of (S)-3-(benzyloxy)-2-methylpropanal with a lithium enolate would be expected to proceed via a Felkin-Anh transition state to favor the formation of one of the two possible diastereomeric aldol adducts. This strategy is fundamental in natural product synthesis for building up carbon backbones with predictable stereochemistry ualberta.ca. Highly stereoselective titanium-mediated aldol reactions using a closely related ketone, (S)-1-benzyloxy-2-methyl-3-pentanone, have been shown to produce aldol adducts with high diastereomeric ratios, underscoring the utility of this chiral scaffold in controlling complex bond formations nih.gov.
Reactivity Profiles and Chemical Transformations of S Methyl 3 Benzyloxy 2 Methylpropanoate
Ester Hydrolysis and Transesterification Reactions
The methyl ester group of (S)-methyl 3-(benzyloxy)-2-methylpropanoate can undergo hydrolysis to yield the corresponding carboxylic acid, (S)-3-(benzyloxy)-2-methylpropanoic acid. This transformation is typically carried out under basic conditions, for instance, by treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Alternatively, acid-catalyzed hydrolysis can be employed, though this method is generally slower.
Transesterification allows for the conversion of the methyl ester into other esters by reaction with an alcohol in the presence of an acid or base catalyst. For example, reacting (S)-methyl 3-(benzyloxy)-2-methylpropanoate with ethanol (B145695) and a catalytic amount of sulfuric acid or sodium ethoxide would yield the corresponding ethyl ester. The equilibrium of this reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.
Table 1: Typical Conditions for Ester Hydrolysis and Transesterification
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | 1. NaOH (aq), THF, rt | (S)-3-(benzyloxy)-2-methylpropanoic acid |
| 2. HCl (aq) | ||
| Transesterification | R'OH, cat. H₂SO₄ or NaOR', heat | (S)-R' 3-(benzyloxy)-2-methylpropanoate |
Reduction Reactions to Chiral Alcohols
The methyl ester functionality can be reduced to a primary alcohol, yielding the chiral alcohol (S)-3-(benzyloxy)-2-methylpropan-1-ol. This is a common transformation in the synthesis of chiral 1,3-diols and other important synthetic intermediates. Powerful reducing agents are required for this conversion.
Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comlookchem.com The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at low to ambient temperatures. Another common reducing agent is diisobutylaluminum hydride (DIBAL-H). While DIBAL-H can reduce esters to aldehydes at low temperatures, using an excess of the reagent or conducting the reaction at higher temperatures will lead to the formation of the primary alcohol. rsc.orgrsc.orgyoutube.com Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be employed for the reduction of esters to alcohols. rsc.org
Table 2: Reagents for the Reduction of (S)-methyl 3-(benzyloxy)-2-methylpropanoate to the Corresponding Alcohol
| Reagent | Typical Solvents | Temperature |
| Lithium aluminum hydride (LiAlH₄) | THF, Et₂O | 0 °C to rt |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene (B28343), Hexane, CH₂Cl₂ | -78 °C to rt |
| Borane-THF complex (BH₃·THF) | THF | 0 °C to rt |
Functional Group Interconversions at the Benzyloxy Moiety
The benzyloxy group in (S)-methyl 3-(benzyloxy)-2-methylpropanoate serves as a protecting group for the primary alcohol. This group can be removed to reveal the hydroxyl functionality, a key step in many synthetic sequences. The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenolysis. lookchem.com This involves the reaction of the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This reaction is usually performed in a protic solvent like methanol or ethanol and proceeds under mild conditions, affording (S)-methyl 3-hydroxy-2-methylpropanoate and toluene as a byproduct.
Alternatively, oxidative cleavage of the benzyl ether can be achieved using various reagents. One such method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under visible light irradiation. scbt.com Other oxidative methods can also be employed, although they might be less chemoselective depending on the other functional groups present in the molecule. masterorganicchemistry.comorganic-chemistry.org
Table 3: Methods for the Deprotection of the Benzyl Ether
| Method | Reagents and Conditions | Product |
| Catalytic Hydrogenolysis | H₂, Pd/C, MeOH or EtOH, rt, 1 atm | (S)-methyl 3-hydroxy-2-methylpropanoate |
| Oxidative Cleavage | DDQ, visible light, CH₂Cl₂/H₂O | (S)-methyl 3-hydroxy-2-methylpropanoate |
Reactions Involving the Alpha-Chiral Center
The alpha-proton of the ester in (S)-methyl 3-(benzyloxy)-2-methylpropanoate can be abstracted by a strong, non-nucleophilic base to form a chiral enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose, typically in an anhydrous ethereal solvent like THF at low temperatures (e.g., -78 °C). 182.160.97libretexts.orgpressbooks.pube3s-conferences.org The resulting lithium enolate is a potent nucleophile and can react with a variety of electrophiles, leading to the formation of a new carbon-carbon bond at the alpha-position.
A common reaction of ester enolates is alkylation with alkyl halides. 182.160.97libretexts.orgpressbooks.pub For instance, the lithium enolate of (S)-methyl 3-(benzyloxy)-2-methylpropanoate can be treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to introduce a new alkyl group at the alpha-position. This reaction proceeds via an SN2 mechanism and is most efficient with primary alkyl halides.
When the chiral enolate of (S)-methyl 3-(benzyloxy)-2-methylpropanoate reacts with a prochiral electrophile, such as an aldehyde or a ketone, a new stereocenter is formed, leading to the possibility of diastereomeric products. The stereochemical outcome of such reactions is influenced by the existing stereocenter at the alpha-position and the geometry of the enolate.
In an aldol-type reaction, the enolate can add to an aldehyde to form a β-hydroxy ester with two adjacent stereocenters. The diastereoselectivity of this reaction can often be predicted using models such as the Zimmerman-Traxler model, which considers the chair-like transition state of the reaction. The stereochemistry of the newly formed hydroxyl-bearing carbon is influenced by the facial bias imposed by the existing chiral center and the substituents on the enolate and the aldehyde.
Similarly, the alkylation of the chiral enolate with a prochiral electrophile can also proceed with diastereoselectivity. The incoming electrophile will preferentially approach from the less sterically hindered face of the enolate, which is determined by the conformation of the molecule and the position of the bulky benzyloxymethyl group.
Table 4: Diastereoselective Reactions of the Enolate of (S)-methyl 3-(benzyloxy)-2-methylpropanoate
| Reaction | Electrophile | Expected Product | Stereochemical Consideration |
| Alkylation | R'-X | α-alkylated β-benzyloxy ester | Diastereoselectivity depends on the facial bias of the chiral enolate. |
| Aldol (B89426) Reaction | R''CHO | β-hydroxy-α-methyl-γ-benzyloxy ester | Diastereoselectivity is governed by the Zimmerman-Traxler transition state model. |
Transformations of the Methyl Ester Group
The methyl ester group of (S)-methyl 3-(benzyloxy)-2-methylpropanoate can be converted into a variety of other functional groups. For instance, it can be transformed into an amide by reaction with an amine. This can be achieved directly by heating the ester with the amine, sometimes with a catalyst, or by a two-step process involving hydrolysis to the carboxylic acid followed by coupling with the amine using a peptide coupling reagent. A particularly useful transformation is the conversion to an N-methoxy-N-methylamide (Weinreb amide). wisc.eduorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This is typically done by treating the ester with the lithium salt of N,O-dimethylhydroxylamine, or by converting the corresponding carboxylic acid to the Weinreb amide. The resulting Weinreb amide is a valuable intermediate as it can be cleanly converted to ketones or aldehydes.
Furthermore, the methyl ester can be partially reduced to the corresponding aldehyde, (S)-3-(benzyloxy)-2-methylpropanal, using a sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). rsc.orgyoutube.comorganic-chemistry.org Careful control of the stoichiometry of the reducing agent and the reaction temperature is crucial to prevent over-reduction to the primary alcohol.
Table 5: Transformations of the Methyl Ester Group
| Product Functional Group | Reagents and Conditions |
| Amide | R'R''NH, heat or coupling agent |
| N-methoxy-N-methylamide (Weinreb amide) | HN(OMe)Me·HCl, i-PrMgCl or similar |
| Aldehyde | DIBAL-H (1 equiv), Toluene or CH₂Cl₂, -78 °C |
Amidation and Peptide Coupling Reactions
The transformation of esters like (S)-methyl 3-(benzyloxy)-2-methylpropanoate into amides is a fundamental reaction in organic synthesis, particularly in the construction of peptides. Amidation can be achieved through various methods, often requiring the activation of the ester or the amine.
One common approach involves the use of coupling reagents to facilitate the formation of the amide bond. These reagents activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. While direct amidation of an ester is possible, it often requires harsh conditions or specific catalysts.
In the context of peptide synthesis, a stepwise process is typically employed. This involves the deprotection of an N-protected amino acid attached to a solid support, followed by coupling with the next N-protected amino acid in the sequence. Reagents such as HCTU are commonly used to activate the carboxylic acid for coupling. The process is repeated until the desired peptide chain is assembled.
Recent advancements have focused on developing milder and more efficient catalytic methods for direct amidation of esters. These methods often utilize transition metal catalysts or organocatalysts to promote the reaction under less demanding conditions. For instance, lanthanide-based catalysts have shown promise in the direct amidation of methyl esters. mdpi.com
The table below summarizes various reagents and general conditions that can be applied to amidation and peptide coupling reactions, which would be analogous to the reactions of (S)-methyl 3-(benzyloxy)-2-methylpropanoate.
Table 1: Selected Reagents and Conditions for Amidation and Peptide Coupling
| Reagent/Catalyst | Amine | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Trifluoroethanol/K3PO4 | Benzylamine | THF | 90 | Mediates amidation of unactivated esters. rsc.org |
| N-chlorophthalimide/PPh3 | Primary/Secondary Amines | Toluene | Room Temperature | In situ generation of activating phosphonium (B103445) salts. nih.gov |
| HCTU/Collidine | N-deprotected amino acid on resin | DMF | Room Temperature | Standard solid-phase peptide synthesis coupling. uci.edu |
Conversion to Ketones or Aldehydes
The methyl ester functionality of (S)-methyl 3-(benzyloxy)-2-methylpropanoate can be converted to either an aldehyde or a ketone through specific synthetic routes.
Conversion to Aldehydes:
A common method for the partial reduction of an ester to an aldehyde involves the use of a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the corresponding primary alcohol. The reaction typically proceeds through a stable hemiacetal intermediate which is then hydrolyzed upon workup to yield the aldehyde.
An alternative two-step process would involve the reduction of the ester to the primary alcohol, followed by oxidation to the aldehyde using a mild oxidizing agent like Pyridinium chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions.
Conversion to Ketones:
To convert the methyl ester to a ketone, a carbon-carbon bond-forming reaction is necessary. This is often achieved by reacting the ester with an organometallic reagent. However, the high reactivity of many organometallic reagents (e.g., Grignard reagents, organolithiums) can lead to the formation of a tertiary alcohol as a byproduct through double addition.
To control the reaction and isolate the ketone, several strategies can be employed:
Weinreb Amide Formation: The ester can first be converted to the corresponding N-methoxy-N-methylamide (Weinreb amide). This functional group reacts with organometallic reagents to form a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup, thus preventing over-addition.
Reaction with Organocadmium or Organocuprate Reagents: These less reactive organometallic reagents are known to react with acyl chlorides (which can be formed from the corresponding carboxylic acid) to yield ketones.
The table below outlines general synthetic pathways for these transformations.
Table 2: General Strategies for Conversion to Aldehydes and Ketones
| Target Functional Group | Reagent(s) | Key Intermediate | General Conditions |
|---|---|---|---|
| Aldehyde | 1. DIBAL-H | Hemiacetal | Low temperature (e.g., -78 °C) |
| Aldehyde | 1. LiAlH4 2. PCC or Swern Oxidation | Primary Alcohol | 1. Reduction 2. Mild Oxidation |
| Ketone | 1. NH(OMe)Me·HCl, i-PrMgCl 2. R-MgBr or R-Li | Weinreb Amide | 1. Amide formation 2. Reaction with organometallic |
Catalytic Hydrogenation and Debenzylation Studies
Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups. In the case of (S)-methyl 3-(benzyloxy)-2-methylpropanoate, this technique is primarily employed for the removal of the benzyl protecting group (debenzylation) from the hydroxyl function.
The most common catalyst for this transformation is palladium on an activated carbon support (Pd/C). The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent, such as ethanol, methanol, or ethyl acetate. The benzyl group is cleaved through hydrogenolysis, yielding the free hydroxyl group and toluene as a byproduct.
The efficiency of the debenzylation can be influenced by several factors, including the catalyst loading, hydrogen pressure, temperature, and the nature of the solvent. In some cases, additives may be used to enhance the reaction rate or selectivity.
The table below summarizes typical conditions for the debenzylation of benzyl ethers, which are applicable to (S)-methyl 3-(benzyloxy)-2-methylpropanoate.
Table 3: Conditions for Debenzylation
| Method | Reagent/Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H2 | Ethanol or Methanol | Room Temperature | Standard and widely used method. |
| Lewis Acid Cleavage | BCl3 | Dichloromethane (B109758) | -78 °C to Room Temperature | Useful for substrates sensitive to hydrogenation. researchgate.net |
Stereochemical Analysis and Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds. heraldopenaccess.us This method achieves separation by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.comcsfarmacie.cz The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. eijppr.comgoogle.com
The selection of the appropriate CSP is crucial for successful enantiomeric resolution. For esters like (S)-methyl 3-(benzyloxy)-2-methylpropanoate, polysaccharide-based CSPs are particularly effective. eijppr.comnih.gov These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. eijppr.comnih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve the best separation. csfarmacie.czmdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Another class of widely used CSPs is based on cyclodextrins, which are suitable for a broad range of chiral molecules due to their unique hollow basket structure. csfarmacie.cznih.gov For structurally related compounds, such as ethyl 3,5-dihydroxy-6-benzyloxy hexanoate, a key intermediate in the synthesis of statin drugs, a reverse-phase chiral HPLC method using an OD-RH (cellulose-based) column has been successfully developed to resolve all four stereoisomers. nih.gov
Table 1: Common Chiral Stationary Phases (CSPs) for HPLC Separation of Chiral Esters
| CSP Type | Chiral Selector Example | Typical Mobile Phase (Normal Phase) | Separation Principle |
|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate (B1207046) derivatives on the polysaccharide backbone. eijppr.com |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (B145695) | Similar to cellulose-based CSPs, but the helical structure of amylose provides different selectivity. eijppr.com |
| Cyclodextrin-based | β-cyclodextrin derivatives | Heptane/Ethanol | Inclusion of the analyte (or a part of it) into the chiral cavity of the cyclodextrin (B1172386). csfarmacie.cz |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol/Acetonitrile | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-deficient aromatic ring of the selector. csfarmacie.cz |
Optical Rotation Measurements for Stereochemical Assignment
Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. wikipedia.orgmasterorganicchemistry.com This property, measured using a polarimeter, is fundamental for assigning the stereochemical configuration of an enantiomer. libretexts.org Compounds that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-). wikipedia.org
The specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). masterorganicchemistry.comlibretexts.org
Formula for Specific Rotation: [α] = α / (c * l)
The sign of the specific rotation (+ or -) for (S)-methyl 3-(benzyloxy)-2-methylpropanoate would be used to confirm its absolute configuration by comparing it to a known value from the literature or from a sample prepared via a stereochemically unambiguous synthesis. It is important to note that there is no simple correlation between the (R/S) designation and the sign of the optical rotation. masterorganicchemistry.com The specific rotation of a compound can also be influenced by the solvent, temperature, and concentration, which must be carefully controlled and reported. nii.ac.jpresearchgate.net
Table 2: Example Calculation of Specific Rotation
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Observed Rotation | α | -0.75 | degrees |
| Concentration | c | 1.5 | g/100 mL |
| Path Length | l | 1.0 | dm |
| Calculated Specific Rotation | [α] | -50 | deg·mL·g⁻¹·dm⁻¹ |
Derivatization for Diastereomer Formation and Separation
An indirect method for analyzing enantiomers involves chemical derivatization to convert the enantiomeric pair into a pair of diastereomers. google.comnih.gov Enantiomers have identical physical properties in an achiral environment, but diastereomers have different properties, such as boiling points and solubility, allowing for their separation using standard achiral chromatographic techniques like HPLC or GC. nih.gov
This process requires a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent that reacts with the analyte. For an ester like (S)-methyl 3-(benzyloxy)-2-methylpropanoate, derivatization would typically be performed after hydrolysis of the ester to the corresponding carboxylic acid or reduction to the alcohol. The resulting acid or alcohol could then be reacted with a suitable CDA. For example, chiral amines can be used to form diastereomeric amides with a carboxylic acid, or a chiral acid like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) can be used to form diastereomeric esters with an alcohol. researchgate.net Once separated, the absolute configuration can often be deduced by analyzing the NMR spectra of the diastereomers. researchgate.net
Table 3: Examples of Chiral Derivatizing Agents (CDAs)
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Diastereomer |
|---|---|---|
| (R)- or (S)-1-Phenylethylamine | Carboxylic Acid | Amide |
| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) | Alcohol, Amine | Ester, Amide |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amine | Thiourea |
| (S)-(+)-4-Nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (NBD-(S)-APy) | Carboxylic Acid, Amine | Amide, Urea |
Gas Chromatography (GC) for Enantiomeric Purity Assessment
Gas chromatography is another powerful technique for the separation and quantification of enantiomers, particularly for volatile compounds. sci-hub.semdpi.com Similar to chiral HPLC, chiral GC relies on a chiral stationary phase (CSP) to differentiate between enantiomers. gcms.cz The most common CSPs for GC are based on cyclodextrin derivatives coated onto a fused silica capillary column. sigmaaldrich.comgcms.cz
During analysis, the enantiomers of a volatile analyte like (S)-methyl 3-(benzyloxy)-2-methylpropanoate are partitioned between the inert carrier gas (mobile phase) and the liquid CSP. The differential interaction between each enantiomer and the chiral cyclodextrin phase leads to different retention times, allowing for their separation and quantification. sigmaaldrich.com The efficiency of the separation is highly dependent on the column temperature, with lower temperatures generally providing better resolution. gcms.cz
Various derivatized cyclodextrins are available as CSPs, offering a range of selectivities for different classes of compounds. sigmaaldrich.comsigmaaldrich.com For esters, phases like permethylated β-cyclodextrin have proven effective. gcms.cz
Table 4: Common Chiral Stationary Phases for Gas Chromatography
| CSP Name | Chiral Selector | Selectivity Notes |
|---|---|---|
| Astec CHIRALDEX® B-DM | Dimethylated β-cyclodextrin | A general-purpose column that separates a wide variety of structural types. sigmaaldrich.com |
| Supelco® β-DEX™ 225 | 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin | Effective for many classes of compounds, including those with polar groups. |
| Astec CHIRALDEX® G-TA | Trifluoroacetylated γ-cyclodextrin | Shows high enantioselectivity for many compounds, especially alcohols and epoxides. sigmaaldrich.com |
| Rt-βDEXse | Derivatized β-cyclodextrin | Provides good resolution for compounds like limonene, linalool, and various esters. gcms.cz |
Spectroscopic and Advanced Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
NMR spectroscopy is the most powerful tool for the structural elucidation of (S)-methyl 3-(benzyloxy)-2-methylpropanoate in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of (S)-methyl 3-(benzyloxy)-2-methylpropanoate is expected to exhibit six distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.
The anticipated signals are:
A multiplet in the aromatic region (approximately 7.25-7.40 ppm) integrating to five protons, corresponding to the phenyl group of the benzyl (B1604629) moiety.
A two-proton singlet at approximately 4.50 ppm, attributed to the benzylic methylene protons (-O-CH₂ -Ph).
A three-proton singlet around 3.70 ppm, representing the methyl ester protons (-COOCH₃ ).
A two-proton doublet of doublets (dd) in the range of 3.50-3.60 ppm, corresponding to the diastereotopic protons of the methylene group at the C3 position (-CH₂ -O-Bn).
A one-proton multiplet (likely a sextet or hextet) around 2.70-2.80 ppm, which corresponds to the proton at the C2 chiral center (-CH (CH₃)-).
A three-proton doublet at approximately 1.15 ppm, representing the methyl group attached to the C2 position (-CH(CH₃ )-).
Interactive Table: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.25 | Multiplet (m) | 5H | Aromatic protons (C₆H₅) |
| 4.50 | Singlet (s) | 2H | Benzylic methylene (-O-CH₂ -Ph) |
| 3.70 | Singlet (s) | 3H | Methyl ester (-COOCH₃ ) |
| 3.60 - 3.50 | Doublet of Doublets (dd) | 2H | C3 Methylene (-CH₂ -O-Bn) |
| 2.80 - 2.70 | Multiplet (m) | 1H | C2 Methine (-CH (CH₃)-) |
| 1.15 | Doublet (d) | 3H | C2 Methyl (-CH(CH₃ )-) |
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten chemically different carbon atoms in the molecule. The approximate chemical shifts are predicted based on the functional groups present.
The anticipated signals include:
A signal for the carbonyl carbon of the ester at approximately 175 ppm.
Four signals in the aromatic region: one for the quaternary ipso-carbon (around 138 ppm) and three for the CH carbons of the phenyl ring (between 127-129 ppm).
A signal for the benzylic methylene carbon (-O-C H₂-Ph) around 73 ppm.
A signal for the C3 methylene carbon (-C H₂-O-Bn) around 71 ppm.
A signal for the methoxy carbon of the ester (-COOC H₃) around 52 ppm.
The methine carbon signal at the C2 chiral center (-C H(CH₃)-) at approximately 41 ppm.
The methyl carbon signal from the group attached to C2 (-CH(C H₃)-) at around 14 ppm.
Interactive Table: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 175.0 | Ester Carbonyl (C =O) |
| 138.0 | Aromatic Quaternary Carbon (ipso-C) |
| 128.5 | Aromatic Methine (C H) |
| 127.9 | Aromatic Methine (C H) |
| 127.7 | Aromatic Methine (C H) |
| 73.2 | Benzylic Methylene (-O-C H₂-Ph) |
| 71.0 | C3 Methylene (-C H₂-O-Bn) |
| 51.8 | Methyl ester (-COOC H₃) |
| 41.5 | C2 Methine (-C H(CH₃)-) |
| 14.0 | C2 Methyl (-CH(C H₃)-) |
To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (S)-methyl 3-(benzyloxy)-2-methylpropanoate, a key correlation would be observed between the C2 methine proton (~2.75 ppm) and both the C3 methylene protons (~3.55 ppm) and the C2 methyl protons (~1.15 ppm). This confirms the propanoate backbone structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal to its corresponding carbon signal. For example, the signal at ~1.15 ppm in the ¹H spectrum would show a correlation to the signal at ~14.0 ppm in the ¹³C spectrum, confirming their assignment as the C2 methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations would include:
The methyl ester protons (~3.70 ppm) to the carbonyl carbon (~175 ppm).
The benzylic protons (~4.50 ppm) to the aromatic ipso-carbon (~138 ppm).
The C2 methine proton (~2.75 ppm) to the carbonyl carbon (~175 ppm) and the C3 methylene carbon (~71.0 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation, which can provide additional structural information.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For (S)-methyl 3-(benzyloxy)-2-methylpropanoate, the molecular formula is C₁₂H₁₆O₃. The calculated monoisotopic mass is 208.109944 g/mol . An HRMS experiment would be expected to find a molecular ion peak, typically as [M+H]⁺ or [M+Na]⁺, with an m/z value that matches this calculated mass to within a few parts per million (ppm), confirming the elemental composition.
Interactive Table: HRMS Data
| Molecular Formula | Ion Type | Calculated m/z |
| C₁₂H₁₆O₃ | [M]⁺ | 208.10994 |
| C₁₂H₁₇O₃ | [M+H]⁺ | 209.11777 |
| C₁₂H₁₆NaO₃ | [M+Na]⁺ | 231.09972 |
In EIMS, the molecule is bombarded with high-energy electrons, causing
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (S)-methyl 3-(benzyloxy)-2-methylpropanoate is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.
The primary functional groups in (S)-methyl 3-(benzyloxy)-2-methylpropanoate are an ester, an ether, an aromatic ring, and alkyl groups. Each of these groups produces characteristic peaks in the IR spectrum.
Detailed Research Findings:
Analysis of the spectrum allows for the unambiguous identification of the key functional moieties:
Ester Group (C=O and C-O): A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the saturated aliphatic ester. docbrown.info Another characteristic band for the ester group is the C-O stretching vibration, which typically appears in the 1300-1000 cm⁻¹ region. For a similar compound, methyl propanoate, this C-O stretch is observed between 1200 and 1170 cm⁻¹. docbrown.info
Alkyl Groups (C-H): The presence of methyl and methylene groups gives rise to C-H stretching vibrations in the 3000-2850 cm⁻¹ range. docbrown.info Specifically, absorptions for methyl propanoate are seen at 2954 and 2846 cm⁻¹. researchgate.net C-H bending vibrations for these groups are also expected in the fingerprint region, typically around 1465 cm⁻¹ (for CH₂) and 1380 cm⁻¹ (for CH₃).
Aromatic Ring (C=C and C-H): The benzyloxy group contains a phenyl ring. Aromatic C=C stretching vibrations typically appear as a pair of sharp bands, one around 1600 cm⁻¹ and another between 1500-1430 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Additionally, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic ring.
Ether Group (C-O-C): The benzylic ether linkage (C-O-C) will also exhibit a stretching vibration. This absorption is often found in the 1300-1000 cm⁻¹ range and can sometimes overlap with other absorptions in the fingerprint region.
The following interactive table summarizes the expected characteristic IR absorption bands for (S)-methyl 3-(benzyloxy)-2-methylpropanoate based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic | C-H Stretch | 3100-3000 | Medium |
| Alkyl (sp³ C-H) | C-H Stretch | 3000-2850 | Medium to Strong |
| Ester (C=O) | Carbonyl Stretch | 1750-1735 | Strong |
| Aromatic | C=C Stretch | 1600 and 1500-1430 | Medium to Weak |
| Alkyl (C-H) | Bend | 1470-1370 | Variable |
| Ester/Ether (C-O) | C-O Stretch | 1300-1000 | Strong |
The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of a hydroxyl (-OH) group, distinguishing the compound from potential precursors or byproducts. docbrown.info
X-ray Crystallography of Derivatives for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comnih.gov However, this technique requires a well-ordered single crystal. Since (S)-methyl 3-(benzyloxy)-2-methylpropanoate is likely a liquid or an oil at room temperature, it is not suitable for direct X-ray crystallographic analysis. Therefore, it is necessary to convert the compound into a solid crystalline derivative.
Detailed Research Findings:
The determination of the absolute configuration of a chiral molecule like (S)-methyl 3-(benzyloxy)-2-methylpropanoate via X-ray crystallography involves a multi-step process.
Derivatization: The first step is to react the parent compound to form a stable, crystalline derivative. For an ester, a common strategy is to hydrolyze the ester to the corresponding carboxylic acid, which can then be reacted with a chiral amine or an achiral amine containing a heavy atom to form a crystalline amide. Alternatively, transesterification with an alcohol that imparts crystallinity could be employed.
Crystal Growth: The purified derivative is then crystallized from a suitable solvent or solvent mixture to obtain high-quality single crystals.
X-ray Diffraction Analysis: The crystal is subjected to X-ray diffraction, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms.
Determination of Absolute Stereochemistry: To determine the absolute configuration of the chiral center, the anomalous dispersion effect is utilized. researchgate.net This effect is more pronounced when a "heavy" atom (e.g., bromine, iodine, or a metal) is present in the crystal structure. researchgate.net By carefully analyzing the intensities of Friedel pairs of reflections (hkl and -h-k-l), the absolute configuration can be unambiguously assigned. researchgate.net The Flack parameter is a critical value calculated during the structure refinement that indicates the correctness of the assigned stereochemistry; a value close to zero for a known chirality confirms the assignment.
The following table outlines the general workflow for the determination of the absolute stereochemistry of (S)-methyl 3-(benzyloxy)-2-methylpropanoate using X-ray crystallography of a derivative.
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Synthesis of a Derivative | Hydrolysis of the methyl ester to the carboxylic acid, followed by amidation with a suitable amine (e.g., p-bromoaniline). | The derivative must be a solid with good crystallinity. The introduction of a heavy atom is highly desirable. |
| 2. Crystallization | Growing single crystals of the derivative from an appropriate solvent system. | Crystal quality is paramount for obtaining high-resolution diffraction data. |
| 3. Data Collection | Mounting a single crystal on a diffractometer and collecting diffraction data. | Data should be collected to a high resolution. |
| 4. Structure Solution and Refinement | Solving the crystal structure and refining the atomic positions. | The refinement should include the calculation of the Flack parameter to confirm the absolute stereochemistry. |
While direct crystallographic data for a derivative of (S)-methyl 3-(benzyloxy)-2-methylpropanoate is not available in the cited literature, this established methodology is the gold standard for unequivocally confirming the '(S)' configuration of its stereocenter. springernature.comsci-hub.se
Theoretical and Computational Investigations of S Methyl 3 Benzyloxy 2 Methylpropanoate
Molecular Modeling and Conformational Analysis
The flexibility of (S)-methyl 3-(benzyloxy)-2-methylpropanoate, arising from several rotatable single bonds, allows it to adopt a multitude of conformations in three-dimensional space. Conformational analysis is a critical aspect of molecular modeling that aims to identify the stable conformations (local minima on the potential energy surface) and to understand the energy barriers between them. This analysis is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.
Molecular mechanics (MM) methods are often the starting point for conformational analysis due to their computational efficiency, allowing for the exploration of a large conformational space. These methods employ classical mechanics to model the energy of a molecule as a function of its geometry, using a set of parameters known as a force field. For a molecule like (S)-methyl 3-(benzyloxy)-2-methylpropanoate, a grid search of the conformational space can be performed by systematically rotating the key dihedral angles and calculating the corresponding energy. acs.orgnih.gov This process can identify low-energy conformations.
More sophisticated methods like molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's conformational landscape. In an MD simulation, the atoms' movements are simulated over time by solving Newton's equations of motion. This allows for the observation of conformational transitions and the calculation of the relative populations of different conformers at a given temperature. nih.gov
For flexible molecules like the target compound, studies on similar sulfonic esters have shown the existence of distinct conformational types, such as "hairpin" and "stepped" conformations, which are stabilized by different intra- and intermolecular interactions like π-stacking and van der Waals forces. acs.orgnih.gov In the case of (S)-methyl 3-(benzyloxy)-2-methylpropanoate, the interaction between the phenyl ring of the benzyloxy group and the ester moiety could lead to specific folded conformations.
Table 1: Key Dihedral Angles for Conformational Analysis of (S)-methyl 3-(benzyloxy)-2-methylpropanoate
| Dihedral Angle | Description | Expected Influence on Conformation |
| Cα-Cβ-O-CH₂ | Rotation around the Cβ-O bond | Influences the orientation of the benzyloxy group relative to the propanoate backbone. |
| Cβ-O-CH₂-C(phenyl) | Rotation around the O-CH₂ bond | Determines the position of the phenyl ring. |
| C(O)-Cα-Cβ-O | Rotation around the Cα-Cβ bond | Affects the overall shape of the molecule, from extended to folded conformations. |
| O=C-O-CH₃ | Rotation around the C-O ester bond | Generally, the Z-conformation is strongly favored in esters. researchgate.net |
The major objective of such conformational analysis is to understand the relationship between the molecule's flexibility and its potential activities. ijpsr.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. These calculations can be used to determine various electronic properties that are crucial for understanding a molecule's reactivity.
The electronic properties of aromatic ethers are a subject of theoretical studies, which can be extended to the benzyloxy group in the target molecule. anr.fr The distribution of electron density, for instance, can reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is often visualized using a Molecular Electrostatic Potential (MEP) map, where regions of negative potential indicate sites susceptible to electrophilic attack, and regions of positive potential indicate sites prone to nucleophilic attack. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov For a molecule with a benzyloxy group, the electron density in the HOMO is often concentrated on the biphenyl rings, while the LUMO's density might be located on other parts of the molecule, depending on the substituents. nih.gov
Quantum chemical calculations can also be used to compute various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. These descriptors provide a quantitative measure of the molecule's reactivity and can predict the most likely sites for chemical reactions. tandfonline.com
Table 2: Predicted Electronic Properties of (S)-methyl 3-(benzyloxy)-2-methylpropanoate (Conceptual)
| Property | Description | Predicted Nature for the Target Molecule |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Likely to be influenced by the π-system of the benzyl (B1604629) group, making it a potential site for oxidation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | The carbonyl group of the ester is a strong electron-withdrawing group and will likely contribute significantly to the LUMO. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate to large gap is expected, suggesting reasonable stability under normal conditions. |
| MEP | Molecular electrostatic potential; shows the charge distribution. | Negative potential is expected around the oxygen atoms of the ester and ether functionalities, indicating nucleophilic sites. |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants to products. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in determining the reaction rate. wikipedia.org
For (S)-methyl 3-(benzyloxy)-2-methylpropanoate, a key reaction would be its hydrolysis or formation (esterification). DFT calculations have been successfully applied to study the mechanism of acid-catalyzed esterification. researchgate.netrsc.orgnih.gov These studies have shown that the reaction typically proceeds through a multi-step mechanism involving the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol. The rate-determining step is often the nucleophilic addition of the alcohol to the protonated carboxylic acid. nih.gov
The calculation of transition states can be computationally demanding. e3s-conferences.org Methods like QST2 (Quadratic Synchronous Transit) or the Berny optimization algorithm are commonly used to locate transition state structures. researchgate.net Once a transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu
By mapping out the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be obtained. This knowledge can be used to optimize reaction conditions or to design more efficient synthetic routes.
Table 3: Conceptual Reaction Steps and Computational Targets for the Hydrolysis of (S)-methyl 3-(benzyloxy)-2-methylpropanoate
| Reaction Step | Description | Computational Target |
| Protonation | The carbonyl oxygen of the ester is protonated by an acid catalyst. | Structure and energy of the protonated ester. |
| Nucleophilic Attack | A water molecule attacks the carbonyl carbon. | Structure and energy of the tetrahedral intermediate. |
| Proton Transfer | A proton is transferred from the attacking water molecule to the benzyloxy or methoxy group. | Transition state for the proton transfer. |
| Elimination | The benzyloxy or methoxy group is eliminated as an alcohol. | Transition state for the C-O bond cleavage. |
| Deprotonation | The final carboxylic acid product is deprotonated. | Structure and energy of the final products. |
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic properties of molecules, including NMR and IR spectra. These predictions can be a powerful tool for interpreting experimental spectra and for confirming the structure of a synthesized compound.
Infrared (IR) Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations, typically using DFT, can compute the harmonic vibrational frequencies of a molecule. computabio.com These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net
For an ester like (S)-methyl 3-(benzyloxy)-2-methylpropanoate, the most characteristic IR peaks are associated with the C=O and C-O stretching vibrations of the ester group. Esters typically show a strong C=O stretching band in the region of 1735-1750 cm⁻¹ for saturated esters and 1715-1730 cm⁻¹ for aromatic esters. spectroscopyonline.comspectroscopyonline.com Additionally, two strong C-O stretching bands are expected between 1000 and 1300 cm⁻¹. spectroscopyonline.com The benzyloxy group would contribute to the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the C-O-C stretching of the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts and coupling constants can also be predicted using quantum chemical calculations. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (TMS).
For (S)-methyl 3-(benzyloxy)-2-methylpropanoate, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons of the ester, the methyl protons at the chiral center, the methine proton, the methylene protons of the benzyloxy group, and the aromatic protons. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the carbons of the benzyloxy group, and the carbons of the propanoate backbone. researchgate.net Comparing the predicted spectra with experimental data can aid in the structural elucidation and conformational analysis of the molecule. researchgate.net
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Conceptual) for Key Groups in (S)-methyl 3-(benzyloxy)-2-methylpropanoate
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester Methyl (O-CH₃) | ~3.7 | ~52 |
| Chiral Center Methyl (C-CH₃) | ~1.2 | ~17 |
| Methine (CH) | ~2.8 | ~41 |
| Methylene (O-CH₂-Ph) | ~4.5 | ~73 |
| Aromatic (Ph) | 7.2-7.4 | 127-138 |
| Carbonyl (C=O) | - | ~174 |
Future Research Directions and Broad Impact in Organic Synthesis
Development of More Sustainable and Greener Synthetic Routes
The synthesis of chiral building blocks like (S)-methyl 3-(benzyloxy)-2-methylpropanoate is increasingly scrutinized through the lens of green chemistry. Future research will likely prioritize the development of more environmentally benign and efficient synthetic pathways. A promising area is the use of biocatalysis, particularly with ene-reductases. For instance, enzymes from the 'old yellow enzyme' (OYE) family have been successfully used for the asymmetric bioreduction of methyl 2-(benzyloxymethyl)acrylate to furnish the corresponding (R)-configurated methyl 3-hydroxy-2-methylpropionate product with excellent enantioselectivity (up to >99% ee). researchgate.net Applying similar biocatalytic strategies to produce the (S)-enantiomer represents a significant green alternative to traditional chemical reductants.
Another sustainable approach involves developing chemo-enzymatic pathways from renewable resources. Researchers have demonstrated the synthesis of related chiral epoxides, ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, from levoglucosenone, which is derived from the pyrolysis of cellulose (B213188). mdpi.com This strategy, which involves key steps like lipase-mediated Baeyer-Villiger oxidation, highlights a path toward producing valuable chiral intermediates from bio-based starting materials, reducing reliance on petrochemical feedstocks. mdpi.com
Future efforts could focus on the following areas to enhance sustainability:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Renewable Feedstocks: Investigating alternative bio-based precursors to the propanoate backbone.
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The enantioselective synthesis of (S)-methyl 3-(benzyloxy)-2-methylpropanoate and its precursors is critically dependent on the catalyst employed. While established methods using rhodium and ruthenium catalysts, such as DuPHOS and Noyori's catalysts, have proven effective for asymmetric hydrogenations of related substrates, there is considerable room for innovation. nih.govlibretexts.org
One key area of future research is the development of catalysts based on more abundant and less toxic metals. For example, novel catalysts with dual copper ion cores supported on polymeric carbon nitride have been developed for greener chemical manufacturing, demonstrating high efficiency and stability over multiple reaction cycles. sciencedaily.com Exploring the application of such copper-based systems or other earth-abundant metal catalysts for the asymmetric synthesis of β-hydroxy esters could provide more cost-effective and sustainable options.
Furthermore, organocatalysis presents a metal-free alternative. Planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have been shown to be effective in the non-enzymatic kinetic resolution of racemic β-hydroxy esters, achieving high selectivity and enantiomeric excess. mdpi.com The design and synthesis of new chiral Lewis base catalysts, potentially derived from readily available chiral pool sources like L-serine, could also lead to efficient systems for producing β-amino esters and related structures. nih.gov
| Catalyst Type | Example/System | Potential Application/Advantage | Relevant Research |
| Biocatalysts | Ene-reductases (OYE family) | High enantioselectivity (>99% ee) for reduction of α,β-unsaturated esters under mild, aqueous conditions. | researchgate.net |
| Noble Metal Catalysts | Rhodium-DuPHOS | Asymmetric hydrogenation of acrylic acid derivatives to form chiral centers. | nih.govresearchgate.net |
| Earth-Abundant Metal Catalysts | Dual Copper Core on Polymeric Carbon Nitride | Lower carbon footprint, reduced metal contamination, and high stability for cross-coupling reactions. | sciencedaily.com |
| Organocatalysts | Planar-chiral DMAP derivatives | Metal-free kinetic resolution of racemic β-hydroxy esters with excellent selectivity. | mdpi.com |
| Palladium Catalysts | Palladium complex with bis(di-tert-butylphosphinomethyl)benzene ligand | High activity and selectivity for methoxycarbonylation of ethene to produce methyl propanoate. | rsc.org |
Expanding the Scope of Derivatization and Downstream Applications
(S)-methyl 3-(benzyloxy)-2-methylpropanoate is a versatile scaffold for creating a diverse range of more complex molecules. The ester and benzyl (B1604629) ether functionalities serve as handles for various chemical transformations. Future research will undoubtedly focus on expanding the library of derivatives to access novel chemical space for applications in drug discovery and materials science.
Recent studies have shown the derivatization of similar ester scaffolds into a wide array of compounds. For example, a series of 24 compounds were synthesized from a related methyl propanoate by transformations such as saponification, hydrazinolysis, and reaction with trichloroacetonitrile (B146778) to explore their biological activity. rsc.org Similarly, the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides was achieved from a related precursor, leading to the identification of compounds with significant antiproliferative activity against several cancer cell lines. mdpi.comnih.gov
Future derivatization strategies could include:
Amide Coupling: Conversion of the methyl ester to a hydrazide, followed by azide (B81097) coupling with a wide range of primary and secondary amines to generate diverse amides. nih.gov
Cross-Coupling Reactions: Utilizing the aryl group of the benzyl ether for functionalization after debenzylation and subsequent modification of the resulting alcohol.
Alkylation and Arylation: Stereoselective alkylation at the α-position has been used to synthesize derivatives like (2S)-2-benzyloxymethyl-3-aryl-propionic acids. mdpi.comnih.gov
These derivatization pathways open the door to synthesizing libraries of compounds for high-throughput screening, accelerating the discovery of new bioactive molecules.
Integration into Automated Synthesis Platforms
The increasing demand for chiral intermediates in drug discovery necessitates the development of high-throughput synthesis and screening methods. enamine.netresearchgate.net Integrating the synthesis of scaffolds like (S)-methyl 3-(benzyloxy)-2-methylpropanoate into automated platforms is a logical next step. Automated synthesis can offer improved reproducibility, higher throughput, and the ability to rapidly explore a wide range of reaction conditions and substrates.
Key aspects of this integration include:
Flow Chemistry: Converting batch reactions into continuous flow processes can enhance safety, control, and scalability. The hydrogenation step, often performed in a Parr pressure reactor, is particularly amenable to flow chemistry adaptation. nih.gov
Robotic Platforms: Employing robotic liquid handlers and automated reactors can systematically set up and monitor reactions, enabling the rapid generation of derivative libraries for biological screening.
Online Analysis: Integrating analytical techniques like HPLC and mass spectrometry directly into the automated workflow allows for real-time reaction monitoring and optimization.
By automating the synthesis and derivatization of this chiral building block, researchers can significantly accelerate the drug discovery pipeline, from hit identification to lead optimization.
Computational Design of New Chiral Molecules Derived from this Scaffold
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug design and materials science. taylorfrancis.com These methods can be powerfully applied to the (S)-methyl 3-(benzyloxy)-2-methylpropanoate scaffold to guide the synthesis of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error approaches.
Future research in this area will likely involve several computational strategies:
Scaffold-Based Drug Design: Using the 3D structure of the propanoate as a starting point to design new ligands that fit into the active site of a specific biological target. In silico tools can predict binding affinity and other properties before synthesis is attempted. mdpi.comdigitellinc.com
ADME/Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of virtual derivatives. nih.gov This allows chemists to prioritize the synthesis of compounds with more favorable drug-like profiles.
Generative Models: Advanced machine learning models, such as variational autoencoders and transformers, can be trained on large chemical databases to generate novel molecular structures based on a given scaffold, potentially uncovering entirely new classes of compounds. aalto.fi
| Computational Technique | Application to the Scaffold | Potential Outcome | Supporting Research |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to a biological target (e.g., an enzyme active site). | Identification of potent and selective inhibitors; understanding structure-activity relationships. | mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability. | Confirmation of stable binding interactions and identification of key residues. | nih.gov |
| ADME Prediction | Evaluating drug-likeness (e.g., Lipinski's rule of five) and pharmacokinetic properties of virtual compounds. | Prioritization of synthetic targets with higher probability of clinical success. | nih.gov |
| Quantum Mechanics (QM) | Understanding the electronic structure and reactivity to predict reaction outcomes and design better catalysts. | Rational design of more efficient synthetic routes and catalysts. | taylorfrancis.com |
By combining these computational approaches with advanced synthetic methods, the full potential of the (S)-methyl 3-(benzyloxy)-2-methylpropanoate scaffold can be realized, paving the way for the creation of novel, high-value molecules for a wide range of applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (S)-methyl 3-(benzyloxy)-2-methylpropanoate, and how do reaction conditions impact stereochemical integrity?
- Methodology : The compound is typically synthesized via esterification or coupling reactions. Protecting groups (e.g., benzyloxy for hydroxyl protection) are critical to prevent undesired side reactions. For example, benzyloxy groups can be introduced using benzyl chloride under basic conditions. Coupling reagents like DCC or EDC/HOBt are employed for amide bond formation in related analogs .
- Key factors : Solvent polarity (e.g., THF vs. DMF), temperature (0–25°C for sensitive intermediates), and catalyst selection (e.g., DMAP for esterification) influence yield and enantiomeric excess. Chiral HPLC or polarimetry should validate stereochemistry post-synthesis .
Q. Which analytical techniques are most reliable for confirming the structure and purity of (S)-methyl 3-(benzyloxy)-2-methylpropanoate?
- Methodology :
- NMR : H and C NMR identify functional groups (e.g., benzyloxy protons at δ 4.5–5.0 ppm, ester carbonyl at ~170 ppm).
- HPLC : Chiral stationary phases (e.g., amylose-based) resolve enantiomers to confirm (S)-configuration.
- X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis, as demonstrated in structurally similar benzyloxy-protected compounds .
Advanced Research Questions
Q. How can contradictory kinetic data for nucleophilic acyl substitution reactions involving this ester be resolved?
- Methodology :
- Controlled experiments : Systematically vary nucleophile strength (e.g., primary vs. secondary amines), solvent dielectric constant, and steric effects.
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies and identify rate-limiting steps.
- Case study : In analogs like ethyl 2-methoxy-2-methyl-3-phenylpropanoate, polar aprotic solvents (e.g., DMSO) accelerate reactions by stabilizing intermediates, while steric hindrance from the methyl group slows kinetics .
Q. What experimental designs mitigate enantiomeric excess loss during scale-up of the synthesis?
- Methodology :
- Process optimization : Use flow chemistry for precise control of reaction parameters (residence time, mixing efficiency).
- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time.
- Data-driven approach : Compare small-scale vs. pilot-scale batches using chiral HPLC to identify degradation pathways (e.g., racemization at elevated temperatures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
